An In-depth Technical Guide to the Physicochemical Properties of (5-Methylisoxazol-3-YL)methanamine HCl
An In-depth Technical Guide to the Physicochemical Properties of (5-Methylisoxazol-3-YL)methanamine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylisoxazol-3-YL)methanamine Hydrochloride (HCl) is a heterocyclic amine of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for its application in pharmaceutical development, influencing key parameters such as solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the available physicochemical data for (5-Methylisoxazol-3-YL)methanamine HCl, alongside detailed experimental protocols for their determination.
Molecular Structure and Identifiers
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Chemical Name: (5-Methylisoxazol-3-YL)methanamine Hydrochloride
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Molecular Formula: C₅H₉ClN₂O[1]
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SMILES Code: NCC1=NOC(C)=C1.[H]Cl[1]
Physicochemical Properties
A summary of the available quantitative physicochemical data for (5-Methylisoxazol-3-YL)methanamine HCl and its corresponding free base is presented below. It is important to note that much of the data for the hydrochloride salt is computationally predicted, while some experimental data is available for the free base, 5-methylisoxazol-3-amine.
Table 1: Summary of Physicochemical Properties
| Property | (5-Methylisoxazol-3-YL)methanamine HCl | 5-Methylisoxazol-3-amine (Free Base) | Data Type |
| Melting Point | No data available | 56 - 60 °C[3] | Experimental |
| Boiling Point | No data available | 194 °C[3] | Experimental |
| Water Solubility | 5.97 mg/mL; 0.0402 mol/L[1] | Very soluble[3] | Calculated (HCl Salt), Descriptive (Free Base) |
| logP (Octanol-Water Partition Coefficient) | 0.45 (Consensus Log Po/w)[1] | 0.46[3] | Calculated |
| pKa | No data available | 11.60 (pKb)[3] | Experimental (pKb of free base) |
| Topological Polar Surface Area (TPSA) | 52.05 Ų[1] | 52.05 Ų | Calculated |
| Hydrogen Bond Donors | 1[1] | 2 | Calculated |
| Hydrogen Bond Acceptors | 3[1] | 3 | Calculated |
| Rotatable Bonds | 1[1] | 1 | Calculated |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of amine hydrochlorides like (5-Methylisoxazol-3-YL)methanamine HCl are provided below. These are generalized protocols and may require optimization for the specific compound.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which a solid compound transitions to a liquid.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp)
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Capillary tubes (one end sealed)
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: The sample must be completely dry. If the solid is not a fine powder, gently grind it using a mortar and pestle.
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Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be pushed into the tube.
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Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample height should be between 2-3 mm for accurate results.[4]
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Measurement:
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Place the capillary tube into the heating block of the melting point apparatus.
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If the approximate melting point is known, heat rapidly to about 20°C below the expected temperature.
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Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4]
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Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.
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Replicate Measurements: For accuracy, at least two measurements should be performed.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.
Apparatus:
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Potentiometer with a pH electrode
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Burette
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Magnetic stirrer and stir bar
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Beaker
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Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
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Sample Preparation: Accurately weigh a known amount of (5-Methylisoxazol-3-YL)methanamine HCl and dissolve it in a known volume of deionized water. A cosolvent like methanol or acetonitrile may be used if solubility is low.[5]
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Titration Setup:
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Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).
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Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.
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Titration:
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Slowly add the standardized titrant (NaOH solution for an amine hydrochloride) in small, precise increments from the burette.
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After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[6]
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Data Analysis:
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Plot the recorded pH values against the volume of titrant added to generate a titration curve.
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The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[6]
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Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V) to more accurately determine the equivalence point.
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Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]
Apparatus:
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Shaking incubator or orbital shaker
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Vials with screw caps
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Analytical balance
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Centrifuge
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Filtration device (e.g., syringe filters)
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Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
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Sample Preparation: Add an excess amount of (5-Methylisoxazol-3-YL)methanamine HCl to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is crucial to ensure saturation.[8]
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Equilibration:
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Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
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Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Processing:
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After equilibration, allow the vials to stand to let the excess solid settle.
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Carefully remove an aliquot of the supernatant.
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Separate the undissolved solid from the saturated solution by centrifugation and/or filtration. This step is critical to avoid overestimation of solubility.
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Quantification:
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Prepare a series of standard solutions of the compound with known concentrations.
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Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV).
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Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration represents the equilibrium solubility.
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Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a compound like (5-Methylisoxazol-3-YL)methanamine HCl.
Caption: Workflow for physicochemical property determination.
Conclusion
This technical guide has summarized the currently available physicochemical data for (5-Methylisoxazol-3-YL)methanamine HCl and provided detailed, standardized protocols for the experimental determination of its melting point, pKa, and aqueous solubility. While experimental data for the hydrochloride salt is limited, the provided computational data and the experimental values for the free base serve as a valuable starting point for research and development activities. The outlined experimental workflows provide a robust framework for generating the precise and reliable data necessary for informed decision-making in the drug development process.
References
- 1. CAS:1050590-34-5, 5-甲基-3-异恶唑甲胺盐酸盐-毕得医药 [bidepharm.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 5-Methylisoxazol-3-amine(1072-67-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. enamine.net [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
